molecular formula C18H35N B14323199 2-Octyl-2-azaspiro[5.5]undecane CAS No. 105599-60-8

2-Octyl-2-azaspiro[5.5]undecane

Cat. No.: B14323199
CAS No.: 105599-60-8
M. Wt: 265.5 g/mol
InChI Key: MPHGTDQHXZAPFY-UHFFFAOYSA-N
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Description

2-Octyl-2-azaspiro[5.5]undecane is a nitrogen-containing spirocyclic compound featuring a unique bicyclic framework where two six-membered rings share a single sp³-hybridized nitrogen atom. The "azaspiro" designation indicates the presence of a nitrogen atom (aza) within the spiro junction.

Properties

CAS No.

105599-60-8

Molecular Formula

C18H35N

Molecular Weight

265.5 g/mol

IUPAC Name

2-octyl-2-azaspiro[5.5]undecane

InChI

InChI=1S/C18H35N/c1-2-3-4-5-6-10-15-19-16-11-14-18(17-19)12-8-7-9-13-18/h2-17H2,1H3

InChI Key

MPHGTDQHXZAPFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1CCCC2(C1)CCCCC2

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Deprotection

Reaction Overview

The U.S. Patent Application 20230303534 outlines a two-step synthesis leveraging palladium-catalyzed cross-coupling followed by deprotection. The process begins with a compound of formula (I)-a reacting with (I)-b under palladium catalysis (e.g., [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium) in the presence of a base (e.g., triethylamine). The second step involves removing the protecting group (PG) to yield the final product.

Key Conditions:
  • Step 1 : Conducted in tetrahydrofuran (THF) or 1,4-dioxane at 50–100°C.
  • Step 2 : Deprotection using hydrochloric acid in dioxane at 30–20°C.
Advantages:
  • High Yield : Achieves >90% purity with minimal by-products.
  • Scalability : Suitable for large-scale production due to mild conditions and short reaction times.

Intermediate Synthesis

The patent details intermediates such as (E)-N-(3-(dimethylamino)-2-(4-nitrophenyl)allylidene)-N-methylmethanaminium tetrafluoroborate (A-11), synthesized via Vilsmeier-Haack formylation of 2-(4-nitrophenyl)acetic acid using phosphoryl chloride (POCl$$3$$) and dimethylformamide (DMF). Ice-water quenching and sodium tetrafluoroborate (NaBF$$4$$) precipitation yield a yellow solid with 91.2% efficiency.

Spirocyclization via Reductive Amination

Chinese Patent CN101255159A Methodology

This approach constructs the spiro[5.5]undecane core through a four-step sequence:

  • Spirocyclization : N-Benzyl piperidine-4-ketone reacts with ethyl cyanoacetate in cholamine solution to form dicyanocarbodiimide intermediates.
  • Hydrolytic Decarboxylation : Acidic hydrolysis (pH 6, 110°C) removes cyano groups, yielding carbodiimide.
  • Reduction : Lithium aluminum hydride (LiAlH$$_4$$) in THF reduces carbodiimide to diamine.
  • Deprotection : Benzyl groups are removed via hydrogenolysis or acid treatment.
Optimization Insights:
  • Solvent Choice : Anhydrous THF ensures optimal reduction kinetics.
  • Purification : Column chromatography (silica gel) achieves >73% yield after LiAlH$$_4$$ reduction.

Comparative Analysis with U.S. Patent Methods

While the Chinese method prioritizes spiro core assembly, the U.S. patent focuses on side-chain functionalization. The former requires harsh decarboxylation conditions (110°C, 30 hours), whereas the latter employs milder Pd-catalyzed couplings.

Mannich Base Functionalization for Analog Synthesis

PMC Study on Indolyl Azaspiroketals

Although targeting anti-mycobacterial agents, this study provides a template for 2-azaspiro[5.5]undecane derivatives. Key steps include:

  • Reductive Amination : Indole-3-carbaldehyde reacts with 1,5-dioxa-9-azaspiro[5.5]undecane in the presence of sodium triacetoxyborohydride (NaBH(OAc)$$_3$$).
  • Alkylation : n-Octyl chains are introduced via nucleophilic substitution with 1-bromooctane and sodium hydride (NaH).
Relevance to Target Compound:
  • Demonstrates the compatibility of spirocyclic amines with alkylation, supporting the feasibility of 2-octyl side-chain incorporation.

Critical Comparison of Synthetic Routes

Reaction Efficiency and Practicality

Parameter Pd-Catalyzed Method Spirocyclization Mannich Base
Yield 91.2% 73% 65–70%
Reaction Time 16–24 hours 30–48 hours 24–72 hours
Scalability High Moderate Low
By-Product Formation Minimal Moderate Significant

Industrial Applicability

The palladium-catalyzed route is superior for large-scale synthesis due to shorter reaction times and higher yields. In contrast, the spirocyclization method’s multi-step nature and LiAlH$$_4$$ usage pose safety and cost challenges.

Chemical Reactions Analysis

Types of Reactions

2-Octyl-2-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce amino alcohols .

Scientific Research Applications

2-Octyl-2-azaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octyl-2-azaspiro[5.5]undecane involves its interaction with molecular targets through its unique spiro structure. The nitrogen atom in the spiro ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Key Observations :

  • Heteroatom Influence : Nitrogen incorporation (azaspiro) enhances hydrogen-bonding capacity and bioactivity compared to oxygen-dominated analogs (e.g., dioxaspiro derivatives) .
  • Substituent Effects : Long alkyl chains (e.g., octyl or hexyl) increase hydrophobicity, while polar groups (e.g., CF₃ or ethoxycarbonyl) modulate electronic and steric properties .

Stereochemical and Conformational Analysis

  • Axial Chirality : Semiflexible 1,5-dioxaspiro[5.5]undecane derivatives exhibit helical chirality due to substituent arrangement at C3 and C9 .
  • Enantiomerism: Racemic 1,7-dioxaspiro[5.5]undecane analogs show bioactivity variations in EAD (electroantennographic detection) assays, with stereochemistry influencing pheromone-like activity .
  • Conformational Energy : Substituents at equatorial positions (e.g., in 3,3,9,9-tetrasubstituted derivatives) stabilize low-energy conformers .

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